molecular formula C9H9NOS B1497587 5-Methoxy-1,3-dihydro-2H-indole-2-thione CAS No. 73424-96-1

5-Methoxy-1,3-dihydro-2H-indole-2-thione

Cat. No.: B1497587
CAS No.: 73424-96-1
M. Wt: 179.24 g/mol
InChI Key: TVOLWPKLORCABU-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dihydro-2H-indole-2-thione (CAS 73424-96-1) is a high-purity chemical reagent with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . This compound features the indole scaffold, a privileged structure in medicinal chemistry known for its extensive biological potential . Research into indole derivatives, such as this one, is a significant area of focus due to their diverse pharmacological activities, which can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The presence of the methoxy group and the thione functionality on the indole nucleus makes this a valuable intermediate for synthetic and medicinal chemistry research, particularly in the design and development of new bioactive molecules . This product is intended for laboratory research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methoxy-1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-7-2-3-8-6(4-7)5-9(12)10-8/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOLWPKLORCABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652250
Record name 5-Methoxy-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73424-96-1
Record name 5-Methoxy-1,3-dihydro-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxy-1,3-dihydro-2H-indole-2-thione (C9H9NOS) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a unique structure characterized by an indole ring system with a methoxy group and a thione functional group. This configuration contributes to its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits significant activity against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL .
  • Antifungal Properties : It also displays antifungal activity against Candida albicans and other fungal strains .
PathogenMIC (μg/mL)
Staphylococcus aureus1
Candida albicans<10

Antitubercular Activity

Research indicates that derivatives of this compound possess antitubercular properties. For example, compounds derived from this structure have been tested against Mycobacterium tuberculosis, yielding promising results in inhibiting bacterial growth .

Antiviral Activity

The compound has also been evaluated for its potential antiviral effects. Preliminary studies suggest activity against HIV, highlighting its potential as a lead compound in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thione group may interact with enzyme active sites, inhibiting their function. This is particularly relevant in antimicrobial applications where enzyme inhibition can prevent bacterial growth.
  • Receptor Modulation : The indole structure allows for interactions with various receptors, potentially modulating signaling pathways involved in inflammation and infection.

Synthesis and Evaluation

A significant study synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their efficacy against multiple pathogens, confirming the parent compound's potential .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related indole compounds has provided insights into optimizing biological activity. Modifications at specific positions on the indole ring have been shown to enhance antimicrobial potency and selectivity .

Scientific Research Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of 5-Methoxy-1,3-dihydro-2H-indole-2-thione. For instance, analogs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. One study reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant S. aureus (MRSA), indicating their potential as effective antibacterial agents in treating resistant infections .

Antifungal Activity
In addition to antibacterial properties, compounds derived from this compound have demonstrated antifungal activity against Candida albicans. Some derivatives showed moderate activity with MIC values indicating potential for further development as antifungal agents .

Anticancer Potential
Emerging evidence suggests that this compound and its derivatives may play a role in cancer therapy. Research has indicated that certain analogs can inhibit the YAP/TAZ-TEAD interaction, which is crucial in the progression of malignant mesothelioma. This suggests a pathway for developing novel anticancer therapies targeting these interactions .

Synthetic Applications

Synthesis of Functionalized Indoles
The compound serves as a versatile precursor in the synthesis of functionalized indole derivatives. Its reactivity allows for the formation of various thieno[2,3-b]indole derivatives through one-pot reactions with α-bromo-substituted ketones or aldehydes. This method provides an efficient route to synthesize complex structures with potential biological activities .

Metal-Free Reaction Conditions
The synthesis involving this compound can be performed under mild, metal-free conditions. This aspect is particularly advantageous for applications in pharmaceuticals where metal contamination must be avoided. The ability to use readily available starting materials enhances its utility in organic synthesis .

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized compounds based on this compound were evaluated for their antimicrobial properties against standard bacterial strains. The study found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against MRSA strains. The results are summarized in Table 1 below.

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus1
MRSA<1
E. coli>50
C. albicans7.80

Case Study 2: Synthesis of Thieno[2,3-b]indoles

Research focused on the synthesis of thieno[2,3-b]indoles using this compound as a key intermediate demonstrated high yields under optimized conditions. The methodology involved using α-bromo-ketones leading to various functionalized products suitable for further biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

5-Methoxyindole Derivatives
  • 5-Methoxyindole (C₉H₉NO): The parent compound lacks the thione group but shares the 5-methoxyindole backbone. It is a precursor for synthesizing substituted indoles, including tryptamine derivatives. Its molecular weight (147.18 g/mol) and spectral features (e.g., ¹H-NMR δ 7.0–7.3 ppm for aromatic protons) differ due to the absence of the thione moiety .
  • 5-Methoxytryptamine (C₁₁H₁₄N₂O): Features a 2-aminoethyl side chain at the 3-position. Used in neuropharmacology but lacks the cyclic thione group, resulting in distinct reactivity and receptor binding profiles .
Thione-Containing Indoles
  • 3,3-Dimethyl-5-methoxy-1,3-dihydro-2H-indol-2-one (C₁₁H₁₁NO₂): Replaces the thione with a ketone but introduces dimethyl substituents at the 3-position. This structural modification enhances steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the thione derivative .
  • 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole (C₁₅H₁₁N₃): A benzimidazole-indole hybrid.

Key Observations :

  • Thionation reactions (e.g., thionyl chloride treatment) for sulfur incorporation often achieve high yields but require precise reaction times to avoid side products .
  • Iodine catalysis (e.g., for trifluoroethyl indoles) offers superior efficiency compared to traditional acid catalysts like AlCl₃ or FeCl₃ .

Physicochemical and Spectral Properties

Melting Points and Stability
  • 5-Methoxy-1,3-dihydro-2H-indole-2-thione : Expected melting point >200°C (based on analogous thiones), with stability influenced by the electron-withdrawing thione group.
  • 3-((2-Ethyl-1H-imidazol-1-yl)methyl)-1H-indole : Melts at 183–186°C, lower due to the flexible imidazole side chain .
  • 5-Methoxy-3,3-dimethylindolin-2-one : Melts at ~150°C, reduced by steric effects .
Spectroscopic Signatures
  • ¹H-NMR :
    • Thione derivatives show deshielded aromatic protons (δ 7.5–8.0 ppm) due to sulfur’s electronegativity.
    • Methoxy groups resonate at δ 3.8–4.0 ppm across all analogs .
  • IR : Thione C=S stretch appears at ~1200 cm⁻¹, distinct from ketone C=O (~1700 cm⁻¹) .

Preparation Methods

Multi-step Microwave-Assisted Synthesis from 6-Methoxyisatin

One of the most effective preparation methods for sulfur-containing indole derivatives, closely related to 5-methoxy-1,3-dihydro-2H-indole-2-thione, involves microwave-assisted synthesis starting from 6-methoxyisatin and thiosemicarbazide. This approach has been reported to yield high purity compounds with excellent yields in a short reaction time.

Procedure Summary:

  • Step 1: 6-Methoxyisatin (0.18 g, 0.001 mol) is reacted with thiosemicarbazide (0.1 g, 0.0011 mol) in anhydrous ethanol and a mixture of water and glacial acetic acid under microwave irradiation at 560W for 5 minutes. This produces 6-Methoxyisatin-3-thiosemicarbazone as a yellow solid with a 95% yield.

  • Step 2: The thiosemicarbazone intermediate (0.125 g, 0.0005 mol) is then treated with 5% KOH under microwave irradiation at 560W for 5 minutes. Neutralization yields 7-Methoxy-5H-2,3-dihydrotriazino[5,6-b]indole-3-thione with a 92% yield.

  • Step 3: The thione intermediate reacts with p-chlorophenacyl bromide or other substituted phenacyl bromides under microwave irradiation to afford substituted hydrobromide salts in yields ranging from 91% to 98%.

Key Data Table:

Compound Starting Material (g/mol) Reaction Conditions Yield (%) Melting Point (°C) Characteristic IR Bands (cm⁻¹)
6-Methoxyisatin-3-thiosemicarbazone 0.18 g Microwave, 560W, 5 min 95 265 1115 (C=S), 1620 (C=N), 1700 (C=O)
7-Methoxy-5H-2,3-dihydrotriazinoindole-3-thione 0.125 g Microwave, 560W, 5 min, 5% KOH 92 >260 1150 (C=S), 1590-1610 (C=N), 3200 (N-H)
5H-3-(p-chlorophenacylthio)-7-methoxytriazinoindole hydrobromide 0.232 g + 0.234 g Microwave, 560W, 5 min, DMF 94 >260 1170, 1370 (C-O-C), 1590-1610 (C=N), 1690 (C=O)

This microwave-assisted method offers a rapid, high-yielding, and environmentally friendly synthesis route with easy isolation of products and minimal purification steps.

Metal-Free Formal [3 + 2] Annulation in Aqueous Medium

A recent advancement in the synthesis of thiazoloindoles, structurally related to this compound, involves a metal-free, chemo- and regioselective formal [3 + 2] annulation between 3-alkylated indoline-2-thiones and 2-halo-ketones.

Highlights of the Method:

  • The reaction proceeds in water as the sole solvent at mild temperature (60 °C) under air atmosphere, avoiding toxic metals and harsh conditions.

  • The method allows variation of substitution patterns at up to six different positions on the heterocyclic ring.

  • The process is odorless, easy to scale up, and the products are easily isolated without complex workup.

  • This approach is particularly suitable for preparing 5-methoxy derivatives by selecting appropriate starting materials.

Mechanistic Insight:

  • The 3-alkylated indoline-2-thione acts as a nucleophile attacking the electrophilic 2-halo-ketone.

  • This leads to cyclization forming the thiazolo[3,2-a]indole core with high chemo- and regioselectivity.

Benefits:

  • Mild conditions preserve sensitive functional groups, including the methoxy substituent.

  • Water as solvent enhances environmental sustainability.

  • The reaction avoids the use of strong acids or bases, making it compatible with diverse functional groups.

This method represents a significant improvement over traditional approaches that often require harsh reagents or conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range Advantages References
Microwave-assisted multi-step synthesis from 6-methoxyisatin 6-Methoxyisatin, thiosemicarbazide, phenacyl bromides Microwave irradiation, ethanol, KOH, DMF 91–98% Rapid, high-yield, environmentally friendly
Metal-free formal [3 + 2] annulation in water 3-Alkylated indoline-2-thiones, 2-halo-ketones 60 °C, water, air atmosphere Not specified; scalable Mild, metal-free, regioselective, green chemistry
Esterification of 5-methoxy-1H-indole-2-carboxylic acid 5-Methoxy-1H-indole-2-carboxylic acid, methanol, H2SO4 Reflux, 4 h 96% Simple, high-yield intermediate synthesis

Q & A

Q. How to address low yields in thione functionalization reactions?

  • Optimization Steps :

Increase stoichiometry of sulfurizing agents (1.5–2.0 equivalents).

Replace DCM with higher-boiling solvents (e.g., toluene) to prolong reaction time.

Add molecular sieves to scavenge water .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,3-dihydro-2H-indole-2-thione
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1,3-dihydro-2H-indole-2-thione

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